![molecular formula C8H10N2O3 B13185565 3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of 3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione involves several steps. One common synthetic route includes the reaction of cyclobutanone with an appropriate imidazolidine-2,4-dione precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that this compound can fit well into the active sites of certain proteins, suggesting its potential as a drug candidate .
Comparison with Similar Compounds
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-[(3-oxocyclobutyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c11-6-1-5(2-6)4-10-7(12)3-9-8(10)13/h5H,1-4H2,(H,9,13) |
InChI Key |
PDIVNTDMQYCWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)CN2C(=O)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


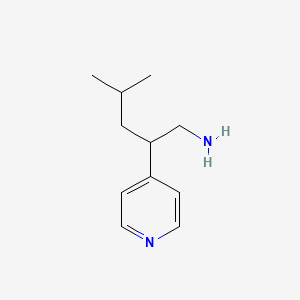


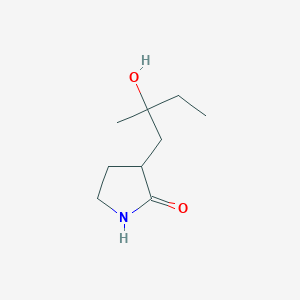

![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)
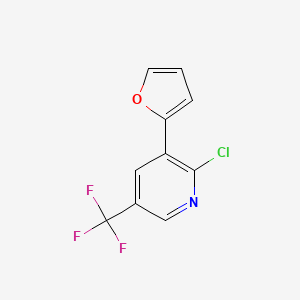
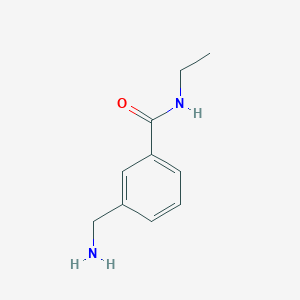

![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
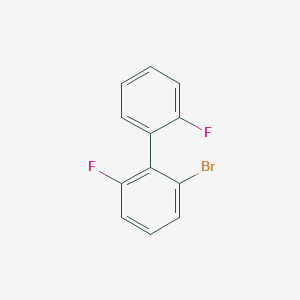
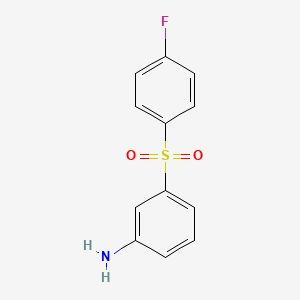
![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)
